Cas no 896329-95-6 (N'-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)oxamide)
N'-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)oxamide Chemical and Physical Properties
Names and Identifiers
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- N'-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)oxamide
- F2569-0358
- AKOS021729697
- N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide
- SR-01000022924
- MFCD06734333
- N1-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide
- SR-01000022924-1
- 896329-95-6
- AKOS001583812
-
- Inchi: 1S/C16H17ClN2O6S/c17-11-3-5-12(6-4-11)26(23,24)14(13-2-1-9-25-13)10-19-16(22)15(21)18-7-8-20/h1-6,9,14,20H,7-8,10H2,(H,18,21)(H,19,22)
- InChI Key: ZHTPALPDVGHOAB-UHFFFAOYSA-N
- SMILES: C(NCCO)(=O)C(NCC(S(C1=CC=C(Cl)C=C1)(=O)=O)C1=CC=CO1)=O
Computed Properties
- Exact Mass: 400.0495851g/mol
- Monoisotopic Mass: 400.0495851g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 7
- Complexity: 586
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 134Ų
N'-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)oxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2569-0358-1mg |
N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide |
896329-95-6 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
N'-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)oxamide Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on N'-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)oxamide
N'-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)oxamide (CAS No. 896329-95-6): A Comprehensive Overview
N'-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)oxamide (CAS No. 896329-95-6) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its intricate molecular architecture, combines a sulfonyl group with a furan-based moiety, making it a promising candidate for various biochemical applications. The presence of both hydroxyl and chloro substituents further enhances its potential as a versatile intermediate in drug discovery and material science.
The chemical structure of this oxamide derivative is pivotal in understanding its reactivity and biological significance. The 4-chlorophenylsulfonyl group introduces electrophilic characteristics, facilitating nucleophilic substitution reactions, while the furan-2-yl moiety contributes to the molecule's heterocyclic complexity. This unique combination positions the compound as an intriguing subject for further investigation in medicinal chemistry.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential therapeutic applications. The oxamide scaffold, in particular, has been extensively studied due to its ability to interact with biological targets in multiple ways. N'-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)oxamide exemplifies this trend, as it integrates structural features that are known to enhance binding affinity and metabolic stability.
One of the most compelling aspects of this compound is its potential role in the development of small-molecule inhibitors. The sulfonyl group, a common pharmacophore in drug design, is known for its ability to modulate enzyme activity by forming hydrogen bonds and ionic interactions with target proteins. Additionally, the furan-2-yl ring can serve as a scaffold for further derivatization, allowing chemists to fine-tune the compound's properties for specific applications.
The hydroxyl group at the N-(2-hydroxyethyl) position adds another layer of functionality, enabling the formation of hydrogen bonds and enhancing solubility in polar solvents. This feature is particularly advantageous in pharmaceutical formulations, where bioavailability and solubility are critical factors. Furthermore, the presence of both chloro and hydroxyl substituents provides multiple sites for chemical modification, making this compound a valuable building block for synthetic chemists.
Recent advancements in computational chemistry have also highlighted the significance of N'-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)oxamide as a potential lead compound. Molecular docking studies have demonstrated its ability to bind effectively to various biological targets, including enzymes and receptors involved in metabolic pathways. These findings align with the growing interest in structure-based drug design, where computational tools are used to predict and optimize molecular interactions.
The synthesis of this compound involves multi-step organic reactions that showcase the expertise required in modern pharmaceutical chemistry. Key steps include sulfonylation reactions to introduce the 4-chlorophenylsulfonyl group, followed by functionalization of the furan ring to achieve the desired heterocyclic structure. The final step involves coupling with N-(2-hydroxyethyl)oxamide to complete the molecular framework. Each step must be carefully optimized to ensure high yield and purity, which are essential for subsequent biological evaluations.
In terms of biological activity, preliminary studies have suggested that N'-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)oxamide exhibits inhibitory effects on certain enzymes associated with inflammatory pathways. These findings are particularly relevant given the increasing prevalence of chronic inflammatory diseases worldwide. While further research is needed to fully elucidate its mechanism of action, these initial results underscore its potential as a therapeutic agent.
The compound's stability under various conditions is another critical factor that warrants investigation. Chemical stability studies have begun to assess how it behaves under different pH levels, temperatures, and solvent environments. These studies are essential for determining its suitability for industrial applications and ensuring that it maintains its integrity during storage and transportation.
The environmental impact of this compound is also a consideration in its development and application. Efforts are being made to evaluate its biodegradability and toxicity profile to ensure that it does not pose significant risks to ecosystems when used or disposed of improperly. Such assessments are part of broader initiatives aimed at promoting sustainable practices in pharmaceutical manufacturing.
In conclusion, N'-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)oxamide (CAS No. 896329-95-6) represents a fascinating example of how structural complexity can be leveraged to develop novel compounds with potential therapeutic value. Its unique combination of functional groups makes it an attractive candidate for further exploration in drug discovery and material science. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of today's most pressing medical challenges.
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